2-(4-Bromothiophen-2-yl)piperidine
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Overview
Description
2-(4-Bromothiophen-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 4-bromothiophene group. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while thiophene is a five-membered ring containing one sulfur atom. The bromine atom is attached to the thiophene ring, making this compound a brominated thiophene derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)piperidine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., sodium hydroxide)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products
Substitution: Various substituted thiophenes
Oxidation: Thiophene sulfoxides and sulfones
Reduction: Reduced piperidine derivatives
Scientific Research Applications
2-(4-Bromothiophen-2-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)piperidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-(piperidin-2-yl)thiophene: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
2-(4-Bromothiophen-2-yl)piperidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. This makes it a valuable compound in the synthesis of more complex molecules and in drug development .
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRXNVIDIBCTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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